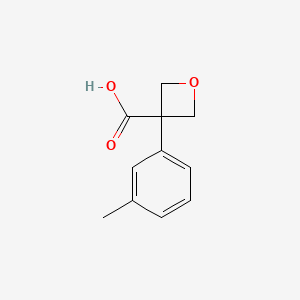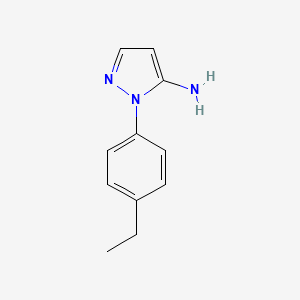
1-(4-ethylphenyl)-1H-pyrazol-5-amine
説明
1-(4-ethylphenyl)-1H-pyrazol-5-amine, also known as 4-ethylphenylpyrazole-5-amine, is an organic compound with the molecular formula C10H13N3. It is a white crystalline solid that is soluble in water and polar organic solvents. It is a member of the pyrazole family of compounds, which are nitrogen-containing heterocycles with a five-membered ring structure.
科学的研究の応用
Synthesis Methods and Applications
Synthesis of Heterocyclic Ketene Aminal Libraries :
- An efficient one-pot synthesis method for 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals (HKAs) was developed, suitable for drug discovery and large-scale production. This method involved refluxing a mixture of HKAs, 1-phenyl-1H-pyrazol-5(4H)-ones, and triethoxymethane under solvent-free and catalyst-free conditions (Yu et al., 2013).
“On-water” Synthesis of 1H-furo[2,3-c]pyrazole-4-amine Derivatives :
- A catalyst-free, environmentally friendly synthesis method for 1H-furo[2,3-c]pyrazole-4-amines was achieved using a domino reaction in water. This method is notable for its use of water as a solvent, lack of additional catalysts, and high yield of pure products (Noruzian et al., 2019).
Microwave-Assisted Amidation :
- Microwave-assisted treatment of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate with primary aliphatic amines resulted in efficient production of corresponding carboxamides (Milosevic et al., 2015).
Condensation Synthesis of Pyrazolo[3,4-b]pyridine :
- Novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products were synthesized via condensation of pyrazole-5-amine derivatives and activated carbonyl groups, useful in the preparation of new N-fused heterocycle products (Ghaedi et al., 2015).
XRD and DFT Studies on Reductive Cyclization in Pyrazole Derivatives :
- Analysis of pyrazole derivatives showed that intramolecular hydrogen bonds impact the reductive cyclization process, suggesting alternative synthesis conditions using microwave irradiation (Szlachcic et al., 2020).
TBTU-mediated Synthesis of Pyrazole Carboxamides :
- Efficient synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides was achieved using TBTU as a catalyst (Prabakaran et al., 2012).
Spectral Analysis and Nonlinear Optical Studies :
- Structural and spectral characterizations, along with theoretical investigations, revealed that 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine exhibits considerable nonlinear optical properties (Tamer et al., 2016).
Palladium-Catalyzed Asymmetric Allylic Amination :
- Palladium complexes containing chiral ferrocenyl pyrazole ligands effectively catalyzed the reaction of 1,3-diphenylallylethyl carbonate with benzylamine, showcasing the role of pyrazole substituents in pharmaceutical synthesis (Togni et al., 1996).
Pyrazole Derivatives as Catalysts for CO2 and Cyclohexene Oxide Copolymerization :
- Pyrazolylethyl-amine zinc(II) carboxylate complexes were found to be active catalysts for the copolymerization of CO2 and cyclohexene oxide, indicating potential industrial applications (Matiwane et al., 2020).
Synthesis and Characterization of Pyrazole Derivatives :
- The synthesis and characterization of pyrazole derivatives revealed their potential as antitumor, antifungal, and antibacterial agents, identifying pharmacophore sites for drug development (Titi et al., 2020).
作用機序
Target of Action
A structurally similar compound, (4-ethylphenyl)sulfamic acid, has been reported to target the receptor-type tyrosine-protein phosphatase beta . This enzyme plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
This interaction could lead to changes in the enzyme’s function, potentially influencing various cellular processes .
Biochemical Pathways
Given its potential interaction with tyrosine-protein phosphatase, it may influence pathways related to cell growth and differentiation .
Result of Action
Based on its potential target, it may influence cellular processes such as cell growth, differentiation, and oncogenic transformation .
生化学分析
Biochemical Properties
1-(4-ethylphenyl)-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with xanthine oxidase, an enzyme involved in purine metabolism . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the excitability of rat cortical neurons, indicating its potential impact on neural activity . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit xanthine oxidase, thereby affecting the production of uric acid . This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Studies have shown that its stability can be influenced by various factors, including temperature and pH . Long-term exposure to this compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. For example, studies have shown that high doses of similar compounds can impair tissue uptake of essential nutrients, leading to deficiencies . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by hepatic enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall efficacy and safety of the compound, as well as its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of the compound within specific tissues can influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes.
特性
IUPAC Name |
2-(4-ethylphenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-9-3-5-10(6-4-9)14-11(12)7-8-13-14/h3-8H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGWHUXAILWQEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






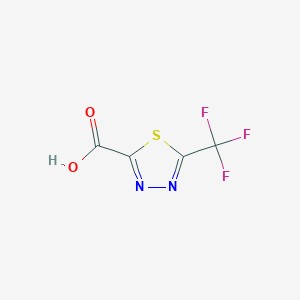
![3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1403608.png)
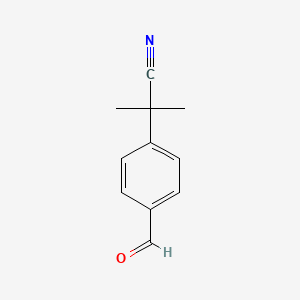
![1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride](/img/structure/B1403611.png)


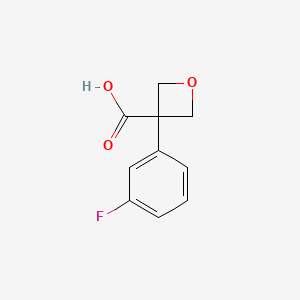

![(4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV) dichloride acetonitrile adduct](/img/structure/B1403622.png)

